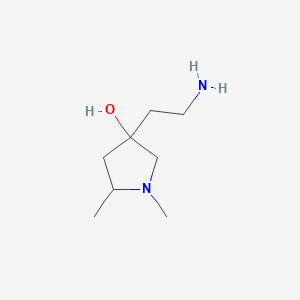

3-(2-Aminoethyl)-1,5-dimethylpyrrolidin-3-OL

Description

3-(2-Aminoethyl)-1,5-dimethylpyrrolidin-3-OL is a pyrrolidine derivative featuring a hydroxyl group at position 3, a 2-aminoethyl side chain at the same position, and methyl substituents at positions 1 and 5.

Properties

Molecular Formula |

C8H18N2O |

|---|---|

Molecular Weight |

158.24 g/mol |

IUPAC Name |

3-(2-aminoethyl)-1,5-dimethylpyrrolidin-3-ol |

InChI |

InChI=1S/C8H18N2O/c1-7-5-8(11,3-4-9)6-10(7)2/h7,11H,3-6,9H2,1-2H3 |

InChI Key |

LKSASQUZVLCOCN-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(CN1C)(CCN)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminoethyl)-1,5-dimethylpyrrolidin-3-OL typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the alkylation of a pyrrolidine derivative with an aminoethyl halide. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminoethyl)-1,5-dimethylpyrrolidin-3-OL can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The aminoethyl group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3-(2-Aminoethyl)-1,5-dimethylpyrrolidin-3-OL has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.

Medicine: Research into its potential therapeutic effects is ongoing, particularly in the context of neurological disorders.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-(2-Aminoethyl)-1,5-dimethylpyrrolidin-3-OL exerts its effects involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, influencing their activity. The compound may also modulate signaling pathways by binding to receptors or other cellular components.

Comparison with Similar Compounds

Pyrrolidine vs. Tryptamine Derivatives

The target compound’s pyrrolidine core distinguishes it from indole-based tryptamine analogs listed in the evidence, such as 5-Methoxytryptamine and 6-Benzyloxytryptamine (). Key differences include:

- Ring System : Pyrrolidine (saturated 5-membered ring) vs. indole (aromatic bicyclic system). The saturated pyrrolidine may confer greater conformational flexibility compared to the rigid indole scaffold.

- Substituent Effects : The hydroxyl group in the target compound enhances polarity and hydrogen-bonding capacity, unlike methoxy or benzyloxy groups in tryptamines, which prioritize lipophilicity and π-π interactions.

- Biological Relevance : Tryptamines (e.g., 5-Methoxytryptamine) often act as serotonin receptor ligands , whereas the target’s pyrrolidine structure may favor interactions with enzymes or transporters requiring chiral recognition.

Aminoethyl-Functionalized Compounds

The 3-[2-(2-Aminoethylamino)ethylamino]propyl trimethoxysilane () shares aminoethyl motifs but incorporates a silane group, enabling surface-binding applications. Comparatively:

- Functionality : The silane compound’s trialkoxysilyl group facilitates covalent attachment to silica surfaces, while the target compound’s hydroxyl group may support solubility in polar solvents.

- Thermal Stability: The silane derivative has a boiling point of 114–118°C , suggesting volatility under moderate heat, whereas the target’s hydroxyl and amino groups may promote higher melting points (unreported in evidence).

Halogenated and Nitro-Substituted Analogs

Compounds like 5-Bromotryptamine hydrochloride and 1-(2-Aminoethyl)-2-methyl-5-nitroimidazole dihydrochloride monohydrate () highlight substituent-driven properties:

- In contrast, the target’s methyl and hydroxyl groups are electron-donating, possibly stabilizing the pyrrolidine ring.

- Salt Forms: Hydrochloride salts (e.g., 5-Bromotryptamine hydrochloride) improve aqueous solubility, a trait that the target compound may share due to its amino and hydroxyl groups.

Physical and Chemical Properties (Hypothetical Analysis)

While the evidence lacks direct data on the target compound, inferences can be drawn from structural analogs:

Biological Activity

3-(2-Aminoethyl)-1,5-dimethylpyrrolidin-3-OL, a compound with a unique structural profile, has garnered attention for its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and relevant case studies that highlight its significance in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with an aminoethyl group and two methyl groups at specific positions. Its molecular formula is , and it possesses a hydroxyl group that contributes to its reactivity and interaction with biological targets.

Research indicates that this compound may act as an allosteric modulator of certain proteins, influencing their function without directly competing with the substrate. Specifically, it has been studied for its interaction with protein arginine methyltransferase 3 (PRMT3), which plays a critical role in cellular processes including ribosome biogenesis and gene expression regulation .

1. Antimicrobial Activity

Studies have demonstrated that this compound exhibits antimicrobial properties against various pathogens. Its mechanism involves disrupting cellular processes essential for microbial survival.

2. Neuroprotective Effects

The compound has shown potential neuroprotective effects in vitro, suggesting it may help in conditions like neurodegeneration. It appears to modulate neuroinflammatory pathways, thereby reducing neuronal damage in experimental models .

3. Cytotoxicity Against Cancer Cells

In vitro studies indicate that this compound can induce apoptosis in cancer cell lines. This effect is likely mediated through the activation of caspase pathways and modulation of Bcl-2 family proteins, leading to enhanced cell death in malignant cells .

Case Study 1: Neuroprotection in Alzheimer's Disease Models

A study investigated the effects of this compound on neuronal cultures exposed to amyloid-beta peptides. Results showed a significant reduction in cell death and inflammation markers compared to controls, indicating its potential as a therapeutic agent for Alzheimer's disease.

Case Study 2: Antitumor Activity

In a comparative study involving various alkylating agents, this compound demonstrated superior cytotoxicity against breast cancer cell lines compared to traditional chemotherapeutics. The study highlighted its ability to disrupt DNA repair mechanisms within cancer cells .

Research Findings Summary

Q & A

Q. What are the recommended synthetic routes for 3-(2-Aminoethyl)-1,5-dimethylpyrrolidin-3-OL?

- Methodological Answer : Synthesis of pyrrolidine derivatives often involves nucleophilic substitution or reductive amination. For structurally similar compounds (e.g., pyrrolidin-3-ol derivatives), multi-step reactions under controlled temperatures (0–5°C) using ethanol and catalytic agents like piperidine are common . For example, in Scheme 3 of a related synthesis ( ), intermediates were prepared via Knoevenagel condensation, followed by cyclization. Researchers should optimize reaction conditions (e.g., solvent polarity, temperature) to improve yield and purity.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : Assign peaks for the pyrrolidine ring protons (δ 2.5–3.5 ppm) and aminoethyl side chain (δ 1.5–2.0 ppm).

- High-Performance Liquid Chromatography (HPLC) : Employ C18 columns with UV detection (λ = 210–230 nm) to assess purity, referencing pharmaceutical-grade standards (e.g., impurity profiling in ).

- Mass Spectrometry (MS) : Confirm molecular weight (calculated: ~188.27 g/mol) via ESI-MS or MALDI-TOF.

Advanced Research Questions

Q. How can molecular docking studies be designed to explore the compound’s interaction with biological targets?

- Methodological Answer :

- Target Selection : Prioritize receptors with known affinity for pyrrolidine derivatives (e.g., neurotransmitter transporters or viral enzymes). For example, used AutoDock4 to screen thiazolidinone derivatives against HIV-1 reverse transcriptase (RT).

- Protocol :

Generate a 3D structure of the compound using software like ChemDraw or Gaussian.

Dock the ligand into the target’s active site (e.g., RT’s allosteric pocket) using flexible residue sampling.

Analyze binding affinities (ΔG) and interaction patterns (hydrogen bonds, hydrophobic contacts) with LigPlot+ or PyMOL .

Q. How should researchers resolve contradictions in bioactivity data across different experimental models?

- Methodological Answer :

- Comparative Assays : Validate results using orthogonal methods (e.g., in vitro enzymatic assays vs. cell-based viability tests). For instance, if cytotoxicity varies between bacterial and mammalian cell lines, test for species-specific metabolic activation.

- Data Normalization : Control for variables like solvent effects (DMSO concentration ≤1%) or batch-to-batch compound variability (via HPLC re-analysis).

- Meta-Analysis : Aggregate data from structurally analogous compounds (e.g., tryptamine derivatives in –3) to identify trends in substituent-driven activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.